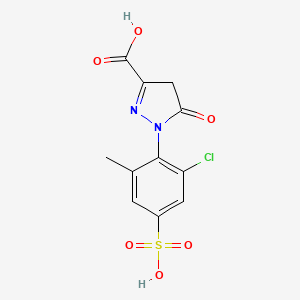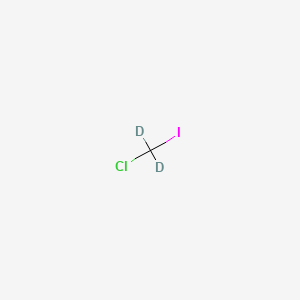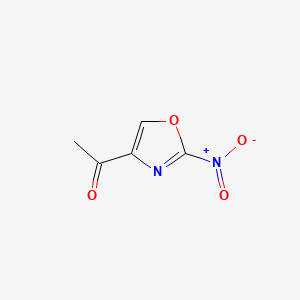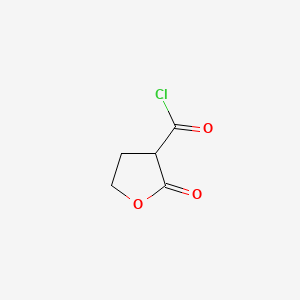![molecular formula C19H35NO4 B593249 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid CAS No. 64054-40-6](/img/structure/B593249.png)
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid
概要
説明
CAY10580は、2-(3-ヒドロキシオクチル)-5-オキソ-1-ピロリジンヘプタン酸としても知られており、プロスタグランジンE2(PGE2)の合成アナログです。これは、プロスタグランジンE2受容体のサブタイプであるEP4受容体に選択的に結合するように特別に設計されています。この化合物は、特にプロスタグランジンが生理学的および病理学的プロセスで果たす役割を理解する上で、さまざまな科学研究分野において重要な意味を持っています。
科学的研究の応用
CAY10580 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the synthesis and reactivity of prostaglandin analogs.
Biology: Helps in understanding the role of EP4 receptors in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions like inflammation, cancer, and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting prostaglandin pathways.
作用機序
CAY10580は、Gsタンパク質共役受容体であるEP4受容体に選択的に結合することで効果を発揮します。この結合により、細胞内の環状アデノシン一リン酸(cAMP)レベルが上昇し、さまざまな下流効果をもたらします。 EP4受容体は、骨形成、癌進行、アテローム性動脈硬化などのプロセスに関与しています .
生化学分析
Biochemical Properties
7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-YL]heptanoic acid plays a significant role in biochemical reactions, particularly in the activation of the EP4 receptor, a Gs protein-coupled receptor. This receptor is involved in elevating the second messenger cAMP, which plays important roles in bone formation, resorption, cancer, and atherosclerosis . The compound selectively binds to the EP4 receptor with a Ki value of 35 nM, compared to much higher Ki values for EP1, EP2, and EP3 receptors . This selective binding indicates its potential for targeted therapeutic applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the EP4 receptor by this compound leads to increased cAMP formation, which can affect various downstream signaling pathways . This modulation can result in changes in gene expression and metabolic activities, impacting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with the EP4 receptor. This binding leads to the activation of the Gs protein, which in turn elevates cAMP levels within the cell . The increased cAMP acts as a second messenger, activating protein kinase A (PKA) and other downstream effectors. This cascade of events results in changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as -20°C, for up to two years
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by selectively activating the EP4 receptor and modulating cAMP levels. At higher doses, it may cause toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity . Understanding the dosage thresholds and their implications is essential for its safe and effective use.
Metabolic Pathways
This compound is involved in metabolic pathways related to prostaglandin signaling. It interacts with enzymes and cofactors that regulate the synthesis and degradation of prostaglandins, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential impact on various physiological processes and disease states.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
準備方法
合成ルートと反応条件
CAY10580の合成には、市販の出発物質から始まる複数のステップが含まれます。主なステップには、ピロリジン環の形成とヒドロキシオクチル側鎖の導入が含まれます。反応条件には、通常、ジクロロメタンやエタノールなどの有機溶媒と、水素化ステップではパラジウムカーボンなどの触媒の使用が含まれます。
工業生産方法
CAY10580の工業生産は、同様の合成ルートに従いますが、より大規模に行われます。このプロセスは、収率と純度が最適化されており、精製には多くの場合、高速液体クロマトグラフィー(HPLC)が使用されます。反応条件は、一貫性と再現性を確保するために慎重に制御されます。
化学反応の分析
反応の種類
CAY10580は、以下を含むさまざまな化学反応を起こします。
酸化: 対応するケトンまたはカルボン酸を形成するように酸化できます。
還元: 還元反応により、ケトン基をアルコールに変換できます。
置換: ヒドロキシル基は、エーテルまたはエステルを形成する置換反応に関与できます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: パラジウムカーボンまたは水素化ホウ素ナトリウムの存在下での水素ガス。
置換: ピリジンなどの塩基の存在下でのハロゲン化アルキルまたは酸塩化物。
主な生成物
これらの反応から生成される主な生成物には、CAY10580の酸化または還元形態、およびさまざまな官能基を有する置換アナログなどのCAY10580のさまざまな誘導体が含まれます。
科学研究への応用
CAY10580は、科学研究において幅広い用途があります。
化学: プロスタグランジンアナログの合成と反応性に関する研究のためのツールとして使用されます。
生物学: 細胞シグナル伝達経路におけるEP4受容体の役割を理解するのに役立ちます。
医学: 炎症、癌、心血管疾患などの疾患における潜在的な治療効果について調査されています。
産業: プロスタグランジン経路を標的とする新しい医薬品の開発に使用されています。
類似化合物との比較
CAY10580は、他のプロスタグランジンアナログと比較してEP4受容体に対する高い選択性を持つため、ユニークです。類似の化合物には以下が含まれます。
プロスタグランジンE2(PGE2): EP受容体の天然リガンドですが、選択性が低い。
ミソプロストール: より幅広い受容体活性を持つ合成プロスタグランジンE1アナログ。
ブタプロスト: EP2受容体に対する選択性を持つ別の合成アナログ。
CAY10580のEP4受容体に対する特異性は、この特定の受容体サブタイプに焦点を当てた研究において貴重なツールとなっています。
ご不明な点がございましたら、お気軽にお問い合わせください。
特性
IUPAC Name |
7-[2-(3-hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35NO4/c1-2-3-6-9-17(21)13-11-16-12-14-18(22)20(16)15-8-5-4-7-10-19(23)24/h16-17,21H,2-15H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWGHEDGUILASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1CCC(=O)N1CCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10658096 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64054-40-6 | |
| Record name | 7-[2-(3-Hydroxyoctyl)-5-oxopyrrolidin-1-yl]heptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10658096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Ethyl-3-methylbenzo[d]isoxazole](/img/structure/B593169.png)





